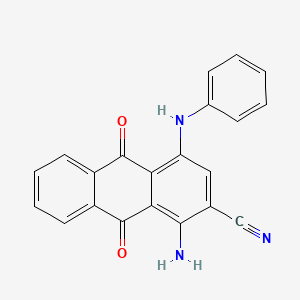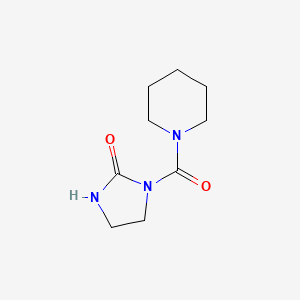![molecular formula C19H20N2O2SSi B13746036 1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-73-1](/img/structure/B13746036.png)
1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines This compound is characterized by the presence of a tosyl group, a trimethylsilyl-ethynyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the ethynyl group allows for cyclization reactions, which can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine depend on the specific reaction pathway. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce polycyclic compounds.
Scientific Research Applications
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The presence of the tosyl and trimethylsilyl-ethynyl groups allows it to participate in specific binding interactions and chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-((Trimethylsilyl)ethynyl)pyridine: A similar compound with a pyridine core instead of the pyrrolo[2,3-b]pyridine core.
2-((Trimethylsilyl)ethynyl)pyrimidine: Another related compound with a pyrimidine core.
Uniqueness
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its structural features, which include the tosyl group, trimethylsilyl-ethynyl group, and the pyrrolo[2,3-b]pyridine core.
Properties
CAS No. |
1245645-73-1 |
|---|---|
Molecular Formula |
C19H20N2O2SSi |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
trimethyl-[2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C19H20N2O2SSi/c1-15-7-9-18(10-8-15)24(22,23)21-17(11-13-25(2,3)4)14-16-6-5-12-20-19(16)21/h5-10,12,14H,1-4H3 |
InChI Key |
AEGADKDLTAOGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)






